rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans
Brand Name: Vulcanchem
CAS No.: 79252-62-3
VCID: VC12009258
InChI: InChI=1S/C10H16O4/c1-10(2,3)14-8(11)5-6-4-7(6)9(12)13/h6-7H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
SMILES: CC(C)(C)OC(=O)CC1CC1C(=O)O
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans

CAS No.: 79252-62-3

Cat. No.: VC12009258

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylicacid,trans - 79252-62-3

Specification

CAS No. 79252-62-3
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (1R,2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H16O4/c1-10(2,3)14-8(11)5-6-4-7(6)9(12)13/h6-7H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1
Standard InChI Key ZTFMUMMVYGNVOG-NKWVEPMBSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H]1C[C@H]1C(=O)O
SMILES CC(C)(C)OC(=O)CC1CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)CC1CC1C(=O)O

Introduction

Chemical Identity and Physical Properties

Molecular Characterization

The compound has the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . Its IUPAC name, (1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, reflects its trans-configuration and functional groups. Key identifiers include:

  • CAS Number: 79252-62-3

  • InChI Key: ZTFMUMMVYGNVOG-NKWVEPMBSA-N

  • SMILES: CC(C)(C)OC(=O)C[C@@H]1C[C@H]1C(=O)O

Physicochemical Properties

Data from experimental and computational studies reveal the following properties:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar organic solvents
Predicted Collision Cross Section (Ų)148.8 ([M+H]⁺)
Storage ConditionsRoom temperature, dry environment

The compound’s stability is attributed to the steric protection offered by the tert-butoxy group, which mitigates hydrolysis of the ester moiety .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid involves multi-step protocols:

  • Cyclopropanation: A [2+1] cycloaddition reaction forms the cyclopropane ring using dihalocarbenes or transition metal catalysts .

  • Esterification: Introduction of the tert-butoxy carbonyl group via Steglich esterification or alkylation .

  • Purification: Chromatography or crystallization ensures high enantiomeric purity (>95%) .

Industrial production employs continuous flow reactors to enhance yield (reported >80%) and reduce side products. Catalysts such as palladium or nickel complexes are critical for stereocontrol .

Stereochemical Considerations

The trans-configuration of the cyclopropane ring is achieved through chiral auxiliaries or asymmetric catalysis. For example, nickel-catalyzed decarboxylative cross-coupling has been used to synthesize enantiopure trans-cyclopropanes .

Structural and Conformational Analysis

X-ray Crystallography and NMR

  • X-ray: The cyclopropane ring exhibits bond angles of ~60°, consistent with strain-induced reactivity .

  • ¹H NMR: Key signals include δ 1.4 ppm (tert-butyl group) and δ 2.8 ppm (cyclopropane protons) .

  • ¹³C NMR: Carboxylic acid carbonyl at δ 172 ppm and ester carbonyl at δ 168 ppm .

Computational Modeling

Density functional theory (DFT) calculations predict a twisted-boat conformation for the cyclopropane ring, stabilizing the molecule through hyperconjugation .

Biological Activity and Applications

Enzyme Inhibition

Preliminary studies suggest the compound inhibits glutaminyl cyclase, an enzyme linked to neurodegenerative diseases . Its cyclopropane moiety mimics peptide substrates, enabling competitive binding at the active site .

Peptide Mimetics

In α-peptide design, the trans-cyclopropane dicarboxylic acid serves as a rigid scaffold to enforce secondary structures . For example, it has been incorporated into β-peptides to enhance metabolic stability .

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